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molecular formula C14H10ClF3O B8789478 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene CAS No. 42874-96-4

2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene

Cat. No. B8789478
M. Wt: 286.67 g/mol
InChI Key: CSXRLIIXUVVUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04485254

Procedure details

reacting the salt of m-cresol with 3,4-dichlorobenzotrifluoride to form a 3-(2-chloro-4-trifluoromethylphenoxy)toluene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[Cl:9][C:10]1[CH:11]=[C:12]([C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:14][C:15]=1Cl>>[Cl:9][C:10]1[CH:11]=[C:12]([C:17]([F:18])([F:19])[F:20])[CH:13]=[CH:14][C:15]=1[O:7][C:6]1[CH:1]=[C:2]([CH3:8])[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC=2C=C(C=CC2)C)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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